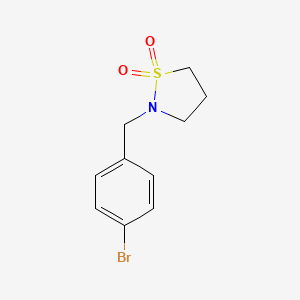

2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-10-4-2-9(3-5-10)8-12-6-1-7-15(12,13)14/h2-5H,1,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLGBYPNRCBPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-bromobenzyl chloride with isothiazolidine-1,1-dioxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The isothiazolidine ring may also contribute to its biological activity by interacting with proteins or nucleic acids. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, followed by a detailed discussion:

Structural and Electronic Comparisons

- The meta- vs. para-bromine substitution (e.g., 3-bromophenyl vs. 4-bromobenzyl) may alter binding affinities due to differences in steric hindrance and electronic distribution .

- Boronic Ester Analogs : The phenylboronic ester derivative (CAS 756520-72-6) demonstrates utility in Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound. This highlights how substituent choice (boronic acid vs. bromobenzyl) tailors compounds for specific applications—synthetic intermediates vs. bioactive molecules .

Physicochemical Properties

- Solubility and Stability: The sulfone group in isothiazolidine 1,1-dioxide derivatives enhances water solubility compared to non-oxidized analogs.

- Crystallinity: The oxadiazole derivative 5a crystallizes in the monoclinic system (space group P21/c), suggesting that bromobenzyl-containing compounds may exhibit similar crystallinity, aiding in structural characterization .

Biological Activity

2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromobenzyl group attached to an isothiazolidine ring with a dioxo substituent. This unique configuration may contribute to its biological activity by interacting with various molecular targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could bind to receptors, modulating their activity and influencing physiological responses.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

Antidiabetic Properties

The compound has been investigated for its antidiabetic effects. In vitro studies have shown that it can inhibit α-glucosidase activity, which is crucial for managing blood glucose levels. The compound demonstrated an IC50 value indicating strong inhibitory potential compared to standard antidiabetic drugs.

Cytotoxicity and Cell Viability

The cytotoxic effects of the compound were evaluated using the MTT assay on different cancer cell lines. Results indicated that at certain concentrations, it effectively reduced cell viability, suggesting potential as an anticancer agent.

Research Findings and Case Studies

Q & A

Q. Table 1: Comparison of Synthetic Routes

Basic: How is structural characterization of this compound validated in academic research?

Methodological Answer:

- LCMS-API : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 304.00 with Rt = 1.38 min).

- NMR : Key signals include δ 7.3–7.5 ppm (aromatic protons from 4-bromobenzyl group) and δ 3.5–4.0 ppm (isothiazolidine ring protons).

- X-ray crystallography : Resolve steric effects of the bromobenzyl substituent on ring conformation.

Advanced: What structure-activity relationships (SAR) are critical for anti-inflammatory activity in isothiazolidine 1,1-dioxide derivatives?

Methodological Answer:

- Substituent analysis : The 4-bromobenzyl group enhances lipophilicity and steric bulk, potentially improving membrane permeability. Analogues with electron-withdrawing groups (e.g., Br) show higher stability under physiological conditions.

- Pharmacophore modeling : The isothiazolidine 1,1-dioxide core acts as a sulfone bioisostere, mimicking endogenous sulfonic acid groups in enzyme inhibition.

- Comparative data : Derivatives with (E)-benzylidene moieties (e.g., 3,5-di-tert-butyl-4-hydroxybenzylidene) exhibit dual COX-2/5-LO inhibition (IC50 < 1 µM).

Q. Table 2: Key Structural Features for Bioactivity

Advanced: How can contradictions in biological activity data between studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Receptor model variability : Single-receptor assays (e.g., rat I7) vs. multi-receptor panels (e.g., 52 mouse receptors) yield divergent chemical feature clusters.

- Methodological bias : Wet-lab functional testing (e.g., agonism profiles) vs. computational meta-analyses (e.g., Haddad et al.’s multidimensional metrics).

Resolution strategy :

Cross-validate results using orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling).

Apply consensus scoring in computational models to reconcile receptor-specific biases.

Advanced: What computational approaches predict receptor interactions for bromobenzyl-substituted isothiazolidines?

Methodological Answer:

- Hybrid QSAR/MD simulations : Combine quantitative structure-activity relationship (QSAR) models with molecular dynamics to map steric and electronic contributions of the bromobenzyl group.

- Receptor docking : Use cryo-EM structures (e.g., COX-2 PDB: 5KIR) to simulate binding poses. The sulfone group forms hydrogen bonds with Arg120 and Tyr355 residues.

- Machine learning : Train models on datasets like Saito et al.’s 93-odorant receptor panel to predict agonism/antagonism.

Basic: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH stability : The sulfone group is stable in neutral to slightly acidic conditions (pH 5–7) but hydrolyzes in strong bases (pH > 10).

- Thermal stability : Decomposition occurs above 150°C; store at –20°C under inert gas.

- Experimental mitigation : Use buffered solutions (e.g., PBS) for in vitro assays and avoid prolonged exposure to light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.